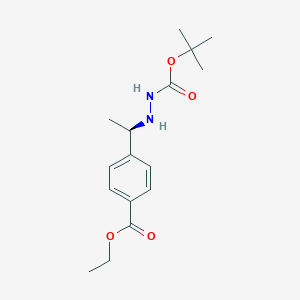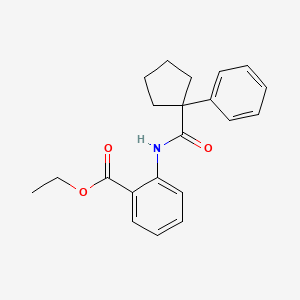![molecular formula C13H11BrF3NO B2361725 N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide CAS No. 2094217-87-3](/img/structure/B2361725.png)
N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a trifluoropropyl chain, and a but-2-ynamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide typically involves the coupling of a bromophenyl derivative with a trifluoropropyl precursor under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which utilizes palladium as a catalyst and boron reagents to form the carbon-carbon bond between the bromophenyl and trifluoropropyl groups . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction, optimizing reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学的研究の応用
N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated and fluorinated compounds.
Industry: It may be utilized in the production of specialty chemicals and materials with specific functional attributes.
作用機序
The mechanism by which N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl and trifluoropropyl groups can engage in specific binding interactions, influencing the activity of these targets and modulating biological pathways. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
類似化合物との比較
Similar Compounds
- N-{4-[(3-bromophenyl)amino]quinazolin-6-yl}but-2-ynamide
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
Uniqueness
N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide is unique due to the presence of both bromophenyl and trifluoropropyl groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a combination of halogenation and fluorination that can be advantageous in specific chemical and biological applications.
特性
IUPAC Name |
N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrF3NO/c1-2-3-12(19)18-11(8-13(15,16)17)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTNIFBMRBITKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC(F)(F)F)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2361643.png)

![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B2361645.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2361649.png)

![methyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate](/img/structure/B2361651.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-butylphenyl)amino)formamide](/img/structure/B2361652.png)
![1-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2361654.png)

![2-Chloro-N-[2-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]propanamide](/img/structure/B2361661.png)

